molecular formula C19H16N4O5S B2633200 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-81-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2633200
CAS No.: 851079-81-7
M. Wt: 412.42
InChI Key: INOUUWPBCAYUJZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
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Mechanism of Action

Action Environment

Environmental factors play a significant role in drug efficacy and stability Factors like pH, temperature, and co-administered substances influence its action.

: Lv, J., Li, Z.-H., Deng, A.-J., & Qin, H.-L. (2022). A unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Organic & Biomolecular Chemistry, 20(3), 438–446. DOI: 10.1039/D1OB02258J : European Patent EP2016065B1. (2006, December 28). 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis. Link : Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described. The reaction is mediated by CuI and NaHCO3 in acetonitrile. Link

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-18(21-10-13-1-6-16-17(9-13)28-12-27-16)11-29-19-20-7-8-22(19)14-2-4-15(5-3-14)23(25)26/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOUUWPBCAYUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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